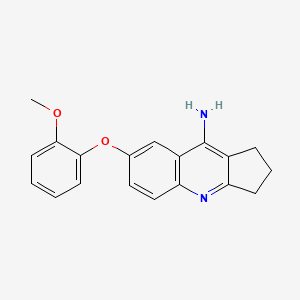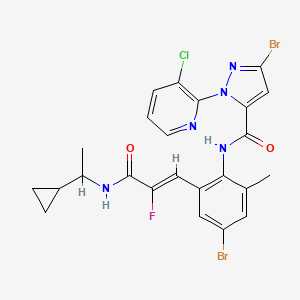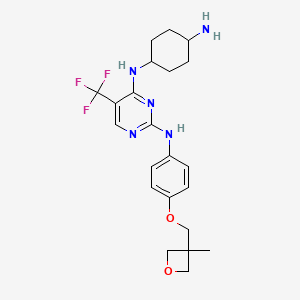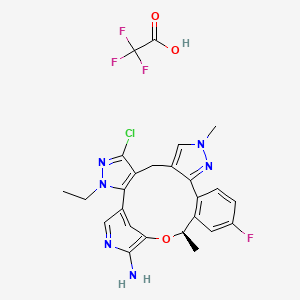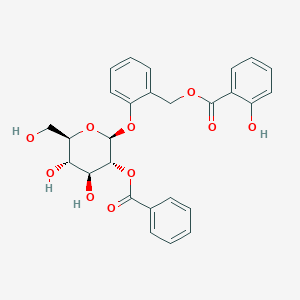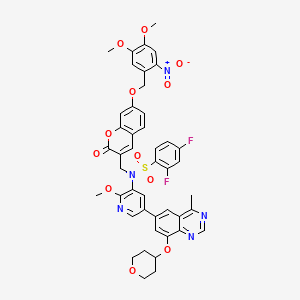
PI3K-IN-41
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PI3K-IN-41 is a potent inhibitor of the phosphatidylinositol-3-kinase (PI3K) family, specifically targeting the PI3K alpha isoform.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PI3K-IN-41 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The key steps include:
Formation of the Core Structure: This involves the use of specific starting materials and reagents to construct the core scaffold of the compound.
Functional Group Modifications: Various functional groups are introduced to the core structure to improve its binding affinity and selectivity towards the PI3K alpha isoform.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
PI3K-IN-41 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Reagents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .
Scientific Research Applications
PI3K-IN-41 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PI3K signaling pathway and its role in cellular processes.
Biology: Employed in research to understand the molecular mechanisms of PI3K-related diseases.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in targeting tumors with aberrant PI3K activation.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the PI3K pathway
Mechanism of Action
PI3K-IN-41 exerts its effects by inhibiting the activity of the PI3K alpha isoform. This inhibition disrupts the PI3K/AKT/mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cell growth, survival, and proliferation. By blocking this pathway, this compound effectively reduces tumor growth and enhances the efficacy of other anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
Alpelisib: Another PI3K alpha inhibitor used in cancer therapy.
Idelalisib: A PI3K delta inhibitor approved for the treatment of certain hematologic malignancies.
Copanlisib: A pan-class I PI3K inhibitor used in cancer treatment.
Uniqueness of PI3K-IN-41
This compound is unique due to its high selectivity and potency towards the PI3K alpha isoform. This selectivity reduces off-target effects and enhances its therapeutic potential compared to other PI3K inhibitors .
Properties
Molecular Formula |
C45H39F2N5O12S |
|---|---|
Molecular Weight |
911.9 g/mol |
IUPAC Name |
N-[[7-[(4,5-dimethoxy-2-nitrophenyl)methoxy]-2-oxochromen-3-yl]methyl]-2,4-difluoro-N-[2-methoxy-5-[4-methyl-8-(oxan-4-yloxy)quinazolin-6-yl]pyridin-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C45H39F2N5O12S/c1-25-34-14-27(16-41(43(34)50-24-49-25)63-32-9-11-61-12-10-32)28-15-37(44(60-4)48-21-28)51(65(56,57)42-8-6-31(46)18-35(42)47)22-29-13-26-5-7-33(19-38(26)64-45(29)53)62-23-30-17-39(58-2)40(59-3)20-36(30)52(54)55/h5-8,13-21,24,32H,9-12,22-23H2,1-4H3 |
InChI Key |
SQZMHFUFHLUQNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=C(C2=NC=N1)OC3CCOCC3)C4=CC(=C(N=C4)OC)N(CC5=CC6=C(C=C(C=C6)OCC7=CC(=C(C=C7[N+](=O)[O-])OC)OC)OC5=O)S(=O)(=O)C8=C(C=C(C=C8)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


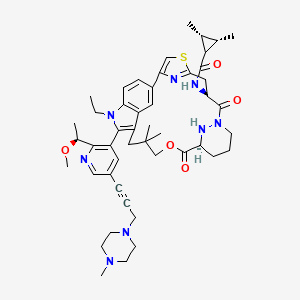
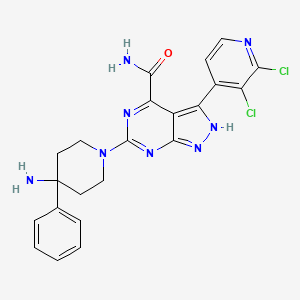
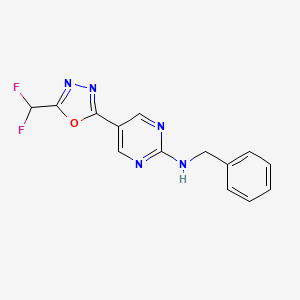
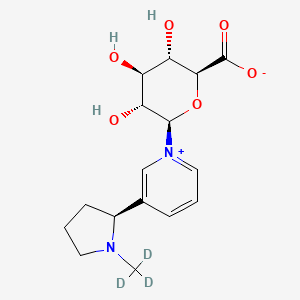
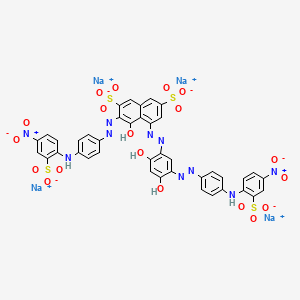
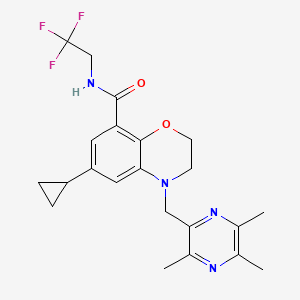
![[(3R)-3-[4-(2-cyclopropylphenyl)-2-(hydroxymethyl)phenyl]pyrrolidin-1-yl]-(5-fluoropyridin-2-yl)methanone](/img/structure/B12385947.png)
![N-[4-fluoro-3-(1H-imidazo[4,5-b]pyridin-7-yl)-5-(1,3,5-trimethylpyrazol-4-yl)phenyl]ethanesulfonamide](/img/structure/B12385954.png)
